molecular formula C7H3BrFN B1362393 2-Bromo-6-fluorobenzonitrile CAS No. 79544-27-7

2-Bromo-6-fluorobenzonitrile

Cat. No. B1362393
CAS RN: 79544-27-7
M. Wt: 200.01 g/mol
InChI Key: IELGUZKHALDFOO-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzonitrile is a chemical compound with the molecular formula C7H3BrFN . It is used as an initial raw material in the synthesis of 2-bromo-6-fluorobenzoic acid .


Synthesis Analysis

The synthesis of 2-Bromo-6-fluorobenzonitrile involves several steps. One method involves the nitration reaction of adjacent fluorobenzonitrile with vitriol oil. The ratio range of the amount of substance of the used vitriol oil and adjacent fluorobenzonitrile is 5.0:1~15.0:1, and slowly adding nitrating agent is stirred down in-5~20 ℃ of temperature controls .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluorobenzonitrile can be represented by the InChI code 1S/C7H3BrFN/c8-6-2-1-3-7 (9)5 (6)4-10/h1-3H . The Canonical SMILES string representation is C1=CC (=C (C (=C1)Br)C#N)F .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-6-fluorobenzonitrile are complex and varied. For instance, it can be used as a raw material in the synthesis of 2-bromo-6-fluorobenzoic acid .


Physical And Chemical Properties Analysis

2-Bromo-6-fluorobenzonitrile has a molecular weight of 200.01 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has zero hydrogen bond donor count and two hydrogen bond acceptor count . The exact mass and monoisotopic mass are 198.94329 g/mol . The topological polar surface area is 23.8 Ų . The heavy atom count is 10 .

Scientific Research Applications

Synthesis and Chemical Transformation

  • The synthesis and chemical transformation of related compounds like 2-bromo-3-fluorobenzonitrile have been studied, showcasing methods such as bromodeboronation of aryl boronic acids (Szumigala et al., 2004).

Material Science and Spectroscopy

  • Vibrational spectroscopic investigations and density functional theory computations on similar compounds like 3-bromo-5-fluorobenzonitrile provide insights into molecular properties, nonlinear optical properties, and electron density transfer (Jeyavijayan et al., 2018).

Synthesis of Derivatives and Intermediates

  • The synthesis of derivatives such as 3-Bromo-2-fluorobenzoic acid from compounds like 2-amino-6-fluorobenzonitrile demonstrates the potential for creating various chemical intermediates (Zhou Peng-peng, 2013).

Advanced Imaging Applications

  • Compounds like 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile, derived from 3-bromo-5-fluorobenzonitrile, serve as precursors for advanced imaging techniques like PET radioligands (Gopinathan et al., 2009).

Analytical Chemistry and Crystallography

  • Research on small molecule structures, including compounds similar to 2-bromo-6-fluorobenzonitrile, involves X-ray crystallography to understand intermolecular interactions, aiding in the field of analytical chemistry (Aldeborgh et al., 2014).

Medicinal Chemistry and Drug Development

  • The compound's derivatives have potential applications in medicinal chemistry, as seen in the synthesis of novel ketamine derivatives from related fluorobenzonitriles for potential therapeutic use (Moghimi et al., 2014).

Safety And Hazards

2-Bromo-6-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers

There are several papers and documents related to 2-Bromo-6-fluorobenzonitrile . These papers provide valuable insights into the properties, synthesis, and applications of this compound. Further analysis of these papers could provide more detailed information.

properties

IUPAC Name

2-bromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELGUZKHALDFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382455
Record name 2-Bromo-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluorobenzonitrile

CAS RN

79544-27-7
Record name 2-Bromo-6-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

2-Amino-6-fluorobenzonitrile (18.0 g, 132 mmol) was dissolved in hot 1,4-dioxane (20 mL), 48% hydrobromic acid (200 mL) was added and the mixture cooled to 0° C. before dropwise addition of sodium nitrite (10.5 g, 152 mmol) in water (20 mL) over 1.5 h. The resulting mixture was stirred at 0° C. for 1.5 h then poured onto a cooled (0° C.) solution of copper(I) bromide (56.8 g, 396 mmol) in 48% hydrobromic acid (50 mL). The solution was stirred at 0° C. for 15 min then heated at 50° C. for 20 min. The mixture was cooled to ambient temperature, diluted with water (1200 mL) and extracted with ethyl acetate (2×400 mL). The combined organics were washed with 10% aqueous ammonia solution (400 mL), water (400 mL) and brine (500 mL), dried over anhydrous magnesium sulfate, filtered and evaporated to give an orange oil. Purification by chromatography on silica gel eluting with isohexane on a gradient of ethyl acetate (2-4%) gave 2-bromo-6-fluorobenzonitrile (18.5 g, 70%) as a white solid: δH (400 MHz, CDCl3) 7.17-7.23 (1H, ddd, J 8, 8 and 1), 7.44-7.52 (2H, m).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
56.8 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JB Hynes, A Pathak, CH Panes… - Journal of heterocyclic …, 1988 - Wiley Online Library
… The diazonium salt derived from 3 then gave 2-bromo-6-fluorobenzonitrile (4) and 2-fluoro-6-iodobenzonitrile (5) when treated with cuprous bromide or potassium iodide, respectively. …
Number of citations: 41 onlinelibrary.wiley.com
SY Byeon, KH Lee, JY Lee - Journal of Materials Chemistry C, 2020 - pubs.rsc.org
… , 2, and 4 positions of dibenzofuran were functionalized with either boronic ester or boronic acid, and the functionalized dibenzofuran was coupled with the 2-bromo-6-fluorobenzonitrile …
Number of citations: 10 pubs.rsc.org
E Duda, S Madayanad Suresh, D Hall… - Chemistry of …, 2023 - ACS Publications
The development of efficient blue donor–acceptor thermally activated delayed fluorescence (TADF) emitters remains a challenge. To enhance the efficiency of TADF-related processes …
Number of citations: 1 pubs.acs.org
WX Lu, J Xing, Y Sun, Q Huang, Z Deng… - Organic & Biomolecular …, 2021 - pubs.rsc.org
… electron-withdrawing effect compared with 2-bromo-5-(trifluoromethyl)benzonitrile (3f, 67% yield) and a smaller steric hindrance effect compared with 2-bromo-6-fluorobenzonitrile (3b, …
Number of citations: 4 pubs.rsc.org
S Jönsson, G Andersson, T Fex, T Fristedt… - Journal of medicinal …, 2004 - ACS Publications
… 2-Bromo-6-fluorobenzonitrile was prepared from 2-amino-6-fluorobenzonitrile by diazotization, … 2-Bromo-6-fluorobenzonitrile was used for the preparation of quinoline ester 9a from 2-…
Number of citations: 226 pubs.acs.org
OA Abdelaziz, DIA Othman, MM Abdel-Aziz… - Bioorganic …, 2022 - Elsevier
… As shown in scheme 1, compounds 7–15 were prepared through stirring starting compound 2-bromo-6-fluorobenzonitrile (6) with appropriate phenolic compounds at room temperature …
Number of citations: 4 www.sciencedirect.com
X Cao, X Zhang, M Wang, D Shi, Q Wu, Y Tao… - Organic …, 2018 - Elsevier
… Synthesis of C040: A mixture of 9H,9′H-3,3′-bicarbazole (500 mg, 1.50 mmol), 2-bromo-6-fluorobenzonitrile (661.9 mg, 3.31 mmol) and K 2 CO 3 (0.99 g, 7.2 mmol) in dimethyl …
Number of citations: 14 www.sciencedirect.com
NR Rondla - 2014 - conservancy.umn.edu
Chapter 1: This chapter provides a brief review of the chemistry of metal catalyzed CC sigma-bond activation reactions. Literature examples for a variety of methods to activate CC sigma…
Number of citations: 2 conservancy.umn.edu
R Padilla-Salinas, R Anderson… - Journal of Medicinal …, 2019 - ACS Publications
… solution of 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (35 μL, 99 μmol) in DMF (0.1 M) under a nitrogen atmosphere was added 2-bromo-6-fluorobenzonitrile (…
Number of citations: 14 pubs.acs.org
RR Naveen, JM Ogilvie, Z Pan, J Christopher
Number of citations: 0

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